![molecular formula C8H4ClF3N4O B2441067 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine CAS No. 2453324-83-7](/img/structure/B2441067.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine” is a chemical compound with the molecular formula C7H6ClF3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.58 g/mol . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Synthesis and Anticancer Evaluation
Research has demonstrated the synthesis of compounds where variations of the 1,2,4-oxadiazole framework, closely related to 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine, exhibit significant cytotoxicity against various cancer cell lines. For instance, the development of 1,3,4-oxadiazoles and thiadiazoles showed promising anticancer activity, with certain derivatives displaying potent activity against gastric cancer cells, showcasing the potential of these frameworks in cancer therapy (Abdo & Kamel, 2015).
Antimicrobial Applications
The antimicrobial activities of compounds derived from the 1,2,4-oxadiazole core structure have been explored, indicating that derivatives of this chemical scaffold could serve as bases for developing new antimicrobial agents. This includes the synthesis of novel 1,2,4-triazoles starting from related precursors, which exhibited good to moderate antimicrobial activity (Bayrak et al., 2009).
Discovery of Apoptosis Inducers
Further research into the structural analogs of this compound led to the identification of compounds as novel apoptosis inducers, with the potential for anticancer therapy. One study identified a derivative that was effective in inducing apoptosis in breast and colorectal cancer cell lines, highlighting the therapeutic potential of these compounds (Zhang et al., 2005).
Application in Energetic Materials
The research also extends to the field of energetic materials, where derivatives of the oxadiazole family have been synthesized and evaluated for their thermal behavior and potential as energetic materials, indicating a broader application range beyond biomedical research (Ma et al., 2018).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
Based on the activity of structurally similar compounds, it may act by inhibiting the function of its target proteins, thereby disrupting essential biological processes
Biochemical Pathways
Inhibition of pptases can disrupt the biosynthesis of fatty acids and polyketides, which are critical for various cellular functions . This disruption can lead to a halt in bacterial proliferation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, suggest that it may have favorable bioavailability .
Result of Action
Based on the activity of structurally similar compounds, it may lead to the attenuation of secondary metabolism and thwarting of bacterial growth .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUHOHKURVTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.